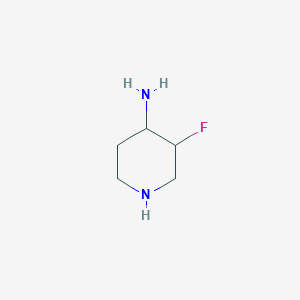
3-Fluoropiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropiperidin-4-amine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is the enantioselective fluorination of piperidinols using cinchona alkaloid-derived catalysts . The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like sodium carbonate in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different substituents at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or THF.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
Scientific Research Applications
3-Fluoropiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. This can lead to enhanced biological activity and improved pharmacokinetic profiles .
Comparison with Similar Compounds
3-Fluoropiperidin-4-ol: A closely related compound with a hydroxyl group instead of an amine.
4-Fluoropiperidine: Another fluorinated piperidine derivative with different substitution patterns.
Uniqueness: 3-Fluoropiperidin-4-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and modify critical properties such as pKa, making it a valuable compound in drug design .
Properties
Molecular Formula |
C5H11FN2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
3-fluoropiperidin-4-amine |
InChI |
InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2 |
InChI Key |
DEVLCRJHRJHMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


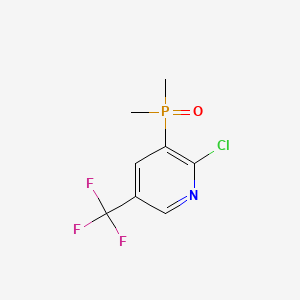
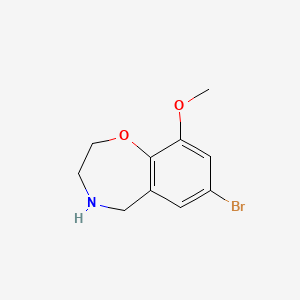

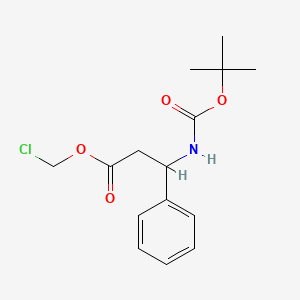
imino-lambda6-sulfanone](/img/structure/B13491372.png)
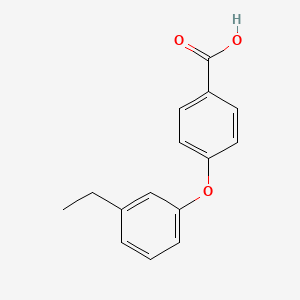
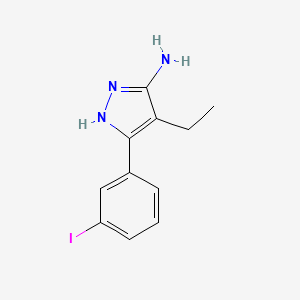
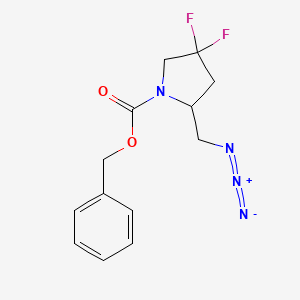
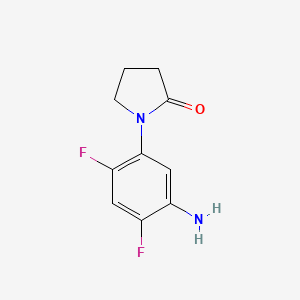
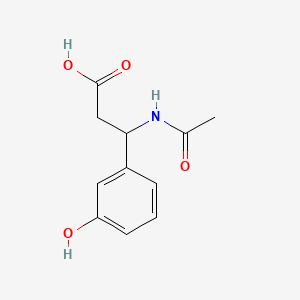
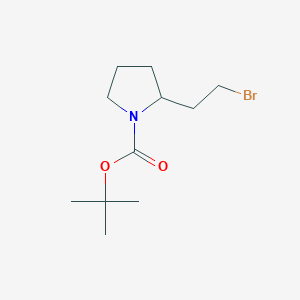

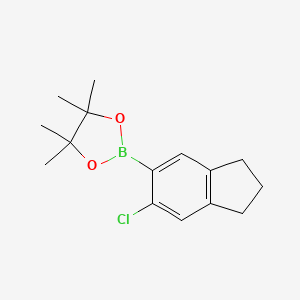
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
